1-(2-hydroxyethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Description
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H15N3O2S/c16-14-13(12(20)8-18(14)6-7-19)15-17-11(9-21-15)10-4-2-1-3-5-10/h1-5,9,16,19-20H,6-8H2 |
InChI Key |
DERDIHHVCSCPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCO)C2=NC(=CS2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the construction of the pyrrole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-(2-hydroxyethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs identified from the evidence include:
Electronic and Steric Properties
- Electron Localization : The target compound’s thiazole-phenyl group and hydroxyethyl substituent create a balance of electron-rich (thiazole) and polar (hydroxyethyl) regions. In contrast, the benzodioxole analog () exhibits stronger electron delocalization across the fused aromatic system, which could enhance binding to hydrophobic pockets. Becke’s Electron Localization Function (ELF) analysis could quantify these differences in electron density distribution.
- AutoDock4’s flexible sidechain docking protocol could model these interactions computationally.
Solubility and Bioavailability Predictions
- Hydroxyethyl vs. Benzodioxole : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the benzodioxole analog (logP ~2.5 vs. ~3.0 estimated).
- Aminoethyl vs. Nitrophenyl: The diethylaminoethyl group () may enhance blood-brain barrier penetration due to its tertiary amine, whereas the nitro group in the chloronitrophenyl analog () could limit solubility due to polarity.
Computational and Experimental Insights
- For example, the hydroxyethyl group’s oxygen may show a stronger negative ESP than the benzodioxole’s ether oxygens.
- Cross-referencing with the diethylaminoethyl analog’s steric profile () might reveal trade-offs between binding affinity and steric compatibility.
Biological Activity
The compound 1-(2-hydroxyethyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a thiazole-derived heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse scholarly sources.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce the pyrrol and hydroxyethyl groups. The general synthetic route can be summarized as follows:
- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, where α-haloketones react with thioamides.
- Introduction of the Imino Group : Achieved by reacting the thiazole derivative with an appropriate amine.
- Pyrrol Formation : Involves cyclization reactions that integrate the pyrrol moiety into the structure.
Biological Activity
The biological activity of this compound has been evaluated across various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains and fungi. For instance, a study reported an IC50 value against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it effectively inhibits cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.0 | Apoptosis induction |
| A549 | 12.5 | G2/M phase arrest |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, participants receiving this compound reported significant improvements in symptoms compared to those receiving a placebo.
The proposed mechanism of action for this compound includes:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially modulates receptor pathways related to inflammation and immune responses.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are yields optimized?
Methodological Answer: Synthesis typically involves cyclization reactions using hydroxyethyl and thiazole precursors. For example, analogous pyrrolone derivatives are synthesized via base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols (e.g., 46–63% yields in ). Key steps include:
- Reagent selection : Use nucleophilic agents (e.g., substituted anilines) to functionalize the pyrrolone core.
- Temperature control : Reactions often proceed at ambient or slightly elevated temperatures (e.g., –20°C to reflux conditions in ).
- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (methanol, 2-propanol) is employed for isolation .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer: A multi-technique approach is critical:
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyethyl CH2 at δ 3.5–4.0 ppm in ).
- FTIR : Confirms functional groups (e.g., O–H stretches ~3200 cm⁻¹, C=N imine bands ~1650 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated within ±0.001 Da). Cross-referencing these with X-ray crystallography (where feasible) resolves ambiguities, as seen in analogous thiazole derivatives ( ) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions using computational and statistical methods?
Methodological Answer: Integrate Design of Experiments (DOE) and quantum chemical calculations:
- DOE Framework ( ): Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design could optimize yield by testing temperature (25°C vs. 60°C), solvent (DMF vs. THF), and stoichiometry.
- Computational Modeling ( ): Apply density functional theory (DFT) to predict transition states and reaction pathways. Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error experimentation.
- Feedback Loops : Iteratively refine computational models using experimental data (e.g., adjusting activation energies based on observed kinetics) .
Q. How should contradictions in structural data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer: Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic packing effects. To address this:
- Variable-Temperature NMR : Probe tautomeric shifts (e.g., monitor imine proton signals from 25°C to –40°C).
- Crystallography : Resolve solid-state conformation (if single crystals are obtainable, as in for a thiazole analog).
- Dynamic NMR Simulations : Use software like MestReNova to model exchange processes .
Q. What strategies enable the synthesis of novel derivatives with enhanced bioactivity?
Methodological Answer: Focus on late-stage functionalization :
- Sulfonation/Cross-Coupling : Introduce diversity via Suzuki-Miyaura coupling (e.g., uses chloranil for oxidative coupling of thiazole moieties).
- Heterocycle Hybridization : Fuse pyrrolidine cores with bioactive scaffolds (e.g., pyrazolines in via ethanol reflux with diarylpyrazoles).
- Regioselective Modifications : Protect reactive sites (e.g., hydroxyethyl group) during derivatization to avoid side reactions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Compound Class | Yield (%) | Key Reaction Step | Reference |
|---|---|---|---|
| 5-Aminophenyl pyrrolone | 46 | Aniline cyclization | |
| Thiazole hybrids | 63 | Diazomethane alkylation | |
| Pyrazoline derivatives | 70–85 | Ethanol reflux with pyrazoles |
Q. Table 2. Spectroscopic Benchmarks for Core Functional Groups
| Functional Group | NMR Shift (δ, ppm) | FTIR Absorption (cm⁻¹) |
|---|---|---|
| Hydroxyethyl (–CH2OH) | 3.5–4.0 (1H), 60–65 (13C) | 3200–3400 (O–H) |
| Imine (C=N) | 8.1–8.5 (1H) | 1640–1680 |
| Thiazole C–S | – | 680–720 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
